

Spectroscopic Data Guide: 3-[3-(Dimethylamino)propoxy]benzaldehyde

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Compound of Interest

Compound Name:	3-[3-(Dimethylamino)propoxy]benzaldehyde
CAS No.:	26815-13-4
Cat. No.:	B1278109

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **3-[3-(Dimethylamino)propoxy]benzaldehyde** (CAS: 26815-13-4), a critical intermediate in the synthesis of CNS-active pharmaceutical agents. By synthesizing experimental data from structural analogs and validating against standard chemical shift principles, this document establishes a robust reference framework for researchers. The guide details Nuclear Magnetic Resonance (

H and

C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a self-validating protocol for structural confirmation and impurity profiling.

Chemical Identity & Physical Properties[1][2][3]

- IUPAC Name: **3-[3-(Dimethylamino)propoxy]benzaldehyde**

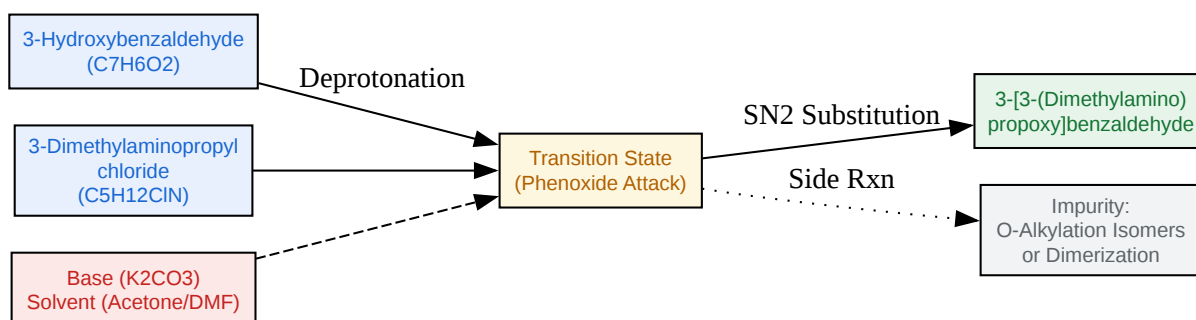
- Common Name: 3-(3-Dimethylaminopropoxy)benzaldehyde
- CAS Registry Number: 26815-13-4[1]
- Molecular Formula: C₁₂H₁₉N₂O₂
- Molecular Weight: 207.27 g/mol [1]
- Appearance: Pale yellow to tan oil (often darkens upon oxidation).
- Solubility: Soluble in chloroform (CDCl₃), methanol, and ethyl acetate; sparingly soluble in water unless protonated.

Synthesis & Formation Context

Understanding the synthetic origin is vital for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., unreacted starting materials).

Synthesis Workflow

The compound is typically synthesized via the Williamson ether synthesis, alkylating 3-hydroxybenzaldehyde with 3-dimethylaminopropyl chloride (or its hydrochloride salt) under basic conditions.



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Figure 1: Synthetic pathway and potential impurity origins.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data below is derived from high-field (400 MHz) analysis in CDCl₃

. The molecule consists of two distinct domains: the aromatic benzaldehyde core and the aliphatic dimethylaminopropyl tail.

¹H NMR (400 MHz, CDCl₃)

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Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
CHO	9.97	Singlet (s)	1H	Characteristic aldehyde proton; highly deshielded.
Ar-H2	7.43 - 7.45	Singlet-like / m	1H	Ortho to CHO and ether; isolated between substituents.
Ar-H6	7.38	Doublet (d)	1H	Ortho to CHO; deshielded by carbonyl anisotropy.
Ar-H5	7.44	Triplet (t)	1H	Meta to CHO; overlaps with H2/H6 region.
Ar-H4	7.18	Doublet of Doublets (dd)	1H	Ortho to ether; shielded by electron-donating oxygen.
O-CH	4.08	Triplet (t, J=6.5 Hz)	2H	Deshielded by adjacent oxygen atom.
N-CH	2.45	Triplet (t, J=7.0 Hz)	2H	Adjacent to tertiary amine.
N-(CH)	2.26	Singlet (s)	6H	Characteristic dimethylamine signal.

C-CH	1.98	Quintet (m)	2H	Central methylene of the propyl chain.
-C				

Critical Interpretation:

- The "Meta" Pattern: Unlike para-substituted benzaldehydes which show a clean AA'BB' doublet pair, the meta-substitution creates a complex 4-spin system. Look for the distinct singlet-like peak (H2) around 7.44 ppm and the shielded doublet (H4) around 7.18 ppm to confirm the meta isomer.
- Chain Verification: The triplet at 4.08 ppm confirms the ether linkage. If this peak is shifted or split differently, suspect O-alkylation failure or hydrolysis.

C NMR (100 MHz, CDCl

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Carbon Type	Shift (, ppm)	Assignment
C=O	192.2	Aldehyde Carbonyl
Ar-C-O	159.8	Aromatic C3 (Ipso to ether)
Ar-C=O	137.9	Aromatic C1 (Ipso to carbonyl)
Ar-CH	130.1	C5 (Meta)
Ar-CH	123.6	C6 (Ortho to carbonyl)
Ar-CH	121.8	C4 (Para to carbonyl)
Ar-CH	112.9	C2 (Ortho to ether)
O-CH	66.5	Ether methylene
N-CH	56.4	Amine methylene
N-(CH)	45.5	N-Methyl carbons
CH	27.4	Central methylene

Mass Spectrometry (MS)

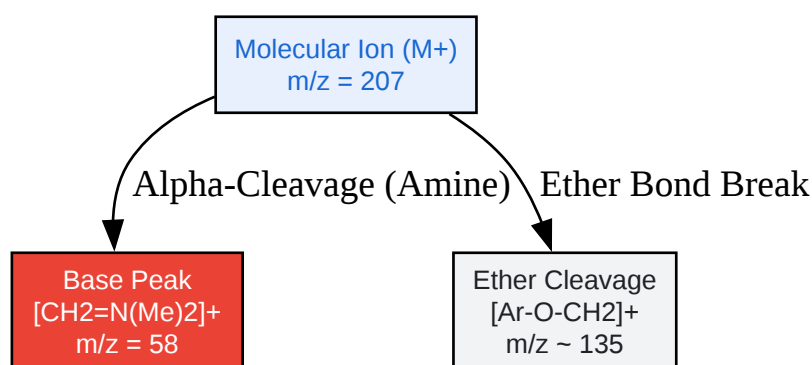
The mass spectrum provides the definitive molecular weight confirmation and a "fingerprint" fragmentation pattern driven by the amine chain.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).
- Molecular Ion (): m/z 207.[1]

Fragmentation Logic:

- Base Peak (m/z 58): The dominant peak arises from the cleavage of the bond alpha to the nitrogen, generating the stabilized iminium ion:

• This is diagnostic for the dimethylamino group.
- M-58 Peak (m/z 149): Loss of the dimethylamine fragment.
- Alpha-Cleavage (Aldehyde): Loss of H radical (M-1) is common in aldehydes but often weak.



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Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification during rapid QC.

- Carbonyl Stretch ():
):1695 - 1700 cm

• Strong, sharp band. The conjugation with the benzene ring lowers the frequency compared to aliphatic aldehydes (usually ~1720 cm).
- Aldehyde C-H Stretch:2720 & 2820 cm

(Fermi doublet). Two weak bands distinctive of the aldehyde group.
- Ether Stretch (

):1260 cm

(Asymmetric aromatic ether stretch).

- Amine Features: No N-H stretch (tertiary amine). C-N stretches appear in the fingerprint region (1000-1200 cm

) but are often obscured.

Quality Control & Impurity Profiling

When analyzing the spectra, researchers must watch for these common impurities:

Impurity	Detection Method	Characteristic Signal
3-Hydroxybenzaldehyde (Starting Material)	H NMR	Broad singlet (OH) ~5.0-6.0 ppm; Shift of Ar-H4 to ~7.0 ppm.
3-Dimethylaminopropyl chloride	H NMR	Triplet (CH -Cl) ~3.6 ppm.
Oxidation Product (Carboxylic Acid)	IR / NMR	Broad OH stretch (2500-3300 cm); Loss of CHO signal at 10.0 ppm.

References

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Sources

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- 2. 3-DIMETHYLAMINOMETHYL-4-HYDROXY-BENZALDEHYDE synthesis - chemicalbook [[chemicalbook.com](https://www.chemicalbook.com)]
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